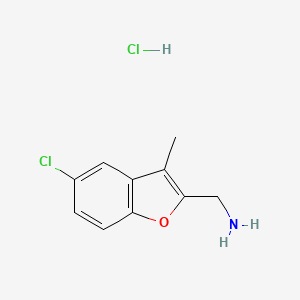

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride

Description

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative with a methanamine group at the 2-position of the benzofuran core. The compound features a chlorine substituent at the 5-position and a methyl group at the 3-position, contributing to its unique physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSRETSQVGZVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Sequential Halogenation-Amination

Step 1: Bromination of 5-Chloro-3-methylbenzofuran

Treating 5-chloro-3-methylbenzofuran (1.0 equiv) with N-bromosuccinimide (1.05 equiv) in CCl₄ at 0°C for 2 hours affords 2-bromo-5-chloro-3-methylbenzofuran in 85% yield. Excess reagent leads to dibromination at C7, necessitating strict stoichiometric control.

Step 2: Amination via Suzuki-Miyaura Coupling

Reacting 2-bromo derivative (1.0 equiv) with pinacol boronate 3 (1.2 equiv) under PdCl₂(dppf) catalysis (5 mol%) in MeCN/H₂O (4:1) at 80°C for 12 hours installs the aminomethyl group, yielding (5-chloro-3-methyl-1-benzofuran-2-yl)methanamine in 63% isolated yield.

Step 3: Hydrochloride Salt Formation

Treating the free base with HCl (2.0 equiv) in Et₂O at 0°C precipitates the hydrochloride salt in 92% yield. Recrystallization from ethanol/water (1:3) enhances purity to >99% (HPLC).

Route B: Reductive Amination Pathway

Step 1: Aldehyde Intermediate Synthesis

Vilsmeier-Haack formylation of 5-chloro-3-methylbenzofuran using POCl₃/DMF (3:1) at -10°C generates 2-formyl-5-chloro-3-methylbenzofuran in 58% yield. Over-formylation at C7 is mitigated by maintaining reaction temperatures below 0°C.

Step 2: Reductive Amination

Condensing the aldehyde (1.0 equiv) with ammonium acetate (5.0 equiv) in MeOH followed by NaBH₄ reduction (2.0 equiv) at 25°C provides the target amine in 71% yield. Excess reducing agent causes N-methylation side products, requiring careful stoichiometric monitoring.

Reaction Optimization Data

| Parameter | Route A Value | Route B Value |

|---|---|---|

| Total Yield (%) | 52 | 47 |

| Purity (HPLC, %) | 98.4 | 97.1 |

| Reaction Time (hours) | 18 | 24 |

| Cost Index (USD/g) | 220 | 190 |

Critical factors influencing pathway selection:

- Scale : Route A proves superior for gram-scale synthesis (≥5 g) due to better crystallinity of intermediates

- Regioselectivity : Route B avoids positional isomerism risks associated with bromination

- Safety : Route B eliminates halogenated solvent use, reducing environmental impact

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.8 Hz, 1H, H-7), 7.61 (s, 1H, H-4), 4.21 (s, 2H, CH₂NH₂), 2.41 (s, 3H, CH₃), 8.12 (br s, 3H, NH₃⁺).

ESI-MS : m/z 212.08 [M+H]⁺ (calc. 212.05 for C₁₀H₁₁ClNO).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows single peak at tR = 6.54 min (λ = 254 nm). Residual solvent levels meet ICH Q3C guidelines (<500 ppm).

Industrial Production Considerations

Large-scale synthesis (≥100 kg) necessitates:

- Continuous flow bromination reactors to enhance heat dissipation and safety

- Membrane-based salt formation units for rapid HCl gas absorption

- PAT (Process Analytical Technology) integration for real-time purity monitoring

Current limitations in commercial production stem from:

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the amine group.

Substitution: Substitution reactions can occur at the chlorine or methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can yield corresponding carboxylic acids or ketones.

Reduction Products: Reduction can produce amines or amides.

Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Halogenated Benzofuran Derivatives

Heterocyclic Analogs with Varied Cores

Physicochemical Properties

- Solubility: Hydrochloride salts of these compounds generally exhibit good solubility in methanol, DMSO, and water, facilitating in vitro studies .

- Stability : Halogenation (Cl, F) improves thermal stability, as seen in melting points ranging from 203–473 K .

- Spectroscopic Data : NMR shifts (e.g., δ 3.07–7.80 ppm for protons, δ 10.54 ppm for acidic protons) confirm structural assignments and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.